molecular formula C16H19BrF3N3O B12229555 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine

Cat. No.: B12229555
M. Wt: 406.24 g/mol
InChI Key: IBNNXEVBANDKRK-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine is a complex organic compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki coupling reaction, where 5-bromo-2-fluoropyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

    Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, along with the piperidine moiety.

Properties

Molecular Formula

C16H19BrF3N3O

Molecular Weight

406.24 g/mol

IUPAC Name

[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C16H19BrF3N3O/c17-12-9-13(18)14(21-10-12)22-5-1-11(2-6-22)15(24)23-7-3-16(19,20)4-8-23/h9-11H,1-8H2

InChI Key

IBNNXEVBANDKRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=C(C=N3)Br)F

Origin of Product

United States

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